molecular formula C10H13NO2S B112607 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid CAS No. 412925-13-4

3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid

Cat. No. B112607
M. Wt: 211.28 g/mol
InChI Key: ZJVWWXSYESPZPZ-UHFFFAOYSA-N
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Description

“3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid” is a chemical compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Physical And Chemical Properties Analysis

A similar compound, “3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid”, has a molecular weight of 311.4 and a melting point of 166 - 168°C . The physical and chemical properties of “3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid” might be different.

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Synthesis of Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives demonstrates a range of strategies for the imination of key sulfoxide intermediates, highlighting the compound's versatility in organic synthesis and its potential for creating molecules with interesting conformational properties (Tye & Skinner, 2002).

  • Radiation-induced Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including derivatives of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, show increased swelling properties and thermal stability. These hydrogels have promising biological activities and potential medical applications (Aly & El-Mohdy, 2015).

Pharmaceutical Research and Biocatalysis

  • Chiral Catalysis : Research on S-3-amino-3-phenylpropionic acid, a derivative of the compound, has shown its importance as a pharmaceutical intermediate. The use of Methylobacterium oryzae for the biocatalytic production of enantiopure compounds illustrates the compound's role in drug research, especially for developing treatments like S-dapoxetine for premature ejaculation (Li et al., 2013).

  • Enzymatic Resolution : The enzymatic resolution of racemic threo amides to produce enantiomerically pure 4-sulfur-substituted (2S,3R)-3-phenylserines, which are precursors for antibiotics like thiamphenicol and florfenicol, underscores the compound's utility in the synthesis of biologically active molecules (Kaptein et al., 1998).

  • Antagonist Synthesis : The synthesis of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs as EP3 receptor antagonists for therapeutic applications highlights the role of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid derivatives in developing novel pharmacological agents (Asada et al., 2010).

Safety And Hazards

For “3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid”, the safety information includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

3-amino-3-(4-methylsulfanylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVWWXSYESPZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343821
Record name 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid

CAS RN

412925-13-4
Record name 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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